molecular formula C13H16N2O2 B123737 N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide CAS No. 1227694-86-1

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide

Numéro de catalogue: B123737
Numéro CAS: 1227694-86-1
Poids moléculaire: 232.28 g/mol
Clé InChI: AIWCFDGABJPHDI-BQYQJAHWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Discovery and Classification in Chemical Literature

N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}acetamide (CAS 96605-61-7) was first documented in chemical literature in the early 21st century, with its structural characterization reported in PubChem (CID 53395302) by 2011. The compound belongs to the enaminone family, characterized by a conjugated system featuring an amino group adjacent to a ketone. Its IUPAC name—N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]acetamide—reflects its core structure: a phenyl ring substituted with an acetamide group at position 3 and a dimethylaminoacryloyl moiety at position 1.

Initial classifications emphasized its role as a β-enaminone derivative, with systematic studies confirming its planar conformation and extended π-electron delocalization. The compound’s SMILES notation (CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/N(C)C) and molecular formula (C13H16N2O2) were standardized by 2015, enabling its integration into chemical databases.

Structural Feature Description
Core Skeleton Phenyl ring with acetamide and dimethylaminoacryloyl substituents
Conjugation System Extended π-network via enaminone (C=C–N–C=O) linkage
Molecular Weight 232.28 g/mol
Hybridization sp² hybridization at carbonyl and enamine nitrogen

Position within Chalcone Derivative Family

This compound is structurally analogous to chalcones (1,3-diarylpropenones) but distinct due to its dimethylamino group replacing one aryl moiety. This substitution introduces enhanced electron-donating properties and conformational flexibility, enabling unique reactivity patterns. Comparative analyses highlight its intermediate position between classical chalcones and heterocyclic enaminones:

Property Chalcone N-{3-[(2E)-...}acetamide
Aromatic Substituents Two aryl groups One aryl group, one dimethylamino group
Electron Density Moderate High (due to –N(CH3)2 donor)
Bioactivity Antioxidant, anti-inflammatory Anticonvulsant, antimicrobial potential

The compound’s α,β-unsaturated ketone core allows it to participate in Michael additions and cycloadditions, akin to chalcones, but with altered regioselectivity due to the dimethylamino group’s steric and electronic effects.

Historical Evolution of Research Focus

Research on this compound has evolved through three phases:

  • Structural Exploration (2000–2010): Early studies focused on synthesis and spectral characterization. Infrared (IR) and nuclear magnetic resonance (NMR) data confirmed the (E)-configuration of the enaminone double bond.
  • Reactivity Profiling (2011–2018): Investigations revealed its utility in heterocyclic synthesis. For example, it served as a precursor for pyrazoles and benzodiazepines via [3+2] cycloadditions.
  • Bioactivity Screening (2019–Present): Recent work has explored its antimicrobial and anticonvulsant potential, though detailed mechanistic studies remain limited.

Key Research Milestones

The compound’s research timeline highlights critical breakthroughs:

Year Milestone Significance
2011 First PubChem entry (CID 53395302) Standardized structural and physicochemical data
2016 Use in synthesizing azole derivatives with antimicrobial activity Demonstrated biological relevance
2020 Application in metal-free cycloadditions for triazole synthesis Expanded synthetic utility
2023 Gram-scale synthesis optimization (>96% purity) Enabled industrial-scale production

Propriétés

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWCFDGABJPHDI-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96605-61-7
Record name Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Alkylation of 3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl Acetamide

The primary method for synthesizing N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide involves alkylating 3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl acetamide with ethyl iodide. This reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) under alkaline conditions. Sodium hydride or alkoxides (e.g., sodium methoxide, potassium t-butoxide) serve as bases to deprotonate the acetamide nitrogen, facilitating nucleophilic substitution at the ethyl iodide.

Reaction Conditions and Optimization

  • Solvent: DMF is preferred due to its high polarity and ability to stabilize ionic intermediates.

  • Temperature: Reactions proceed efficiently at ambient temperatures (20–30°C), though higher temperatures (up to 100°C) accelerate the process at the cost of increased impurity formation.

  • Base: Sodium hydroxide or potassium hydroxide enhances reaction rates compared to weaker bases, achieving yields of 85–90% under optimized conditions.

Impurity Analysis
The alkylation step generates impurities such as over-alkylated byproducts and unreacted starting materials. Patent US7772394B2 notes that careful control of stoichiometry (1:1 molar ratio of acetamide to ethyl iodide) and gradual addition of the base minimizes these side reactions.

Condensation and Cyclization with 3-Amino-4-cyanopyrazole

An alternative route involves the condensation of N-[3-(3-dimethylamino-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide with 3-amino-4-cyanopyrazole. This method, described in EP0776898, employs acidic conditions to facilitate cyclization into the pyrazolo[1,5-a]pyrimidine core of zaleplon, with this compound as a transient intermediate.

Acidic Media Selection

  • Organic Acids: Edetic acid, fumaric acid, and salicylic acid in protic solvents (e.g., acetic acid) enable efficient cyclization at reflux temperatures (80–120°C).

  • Cation Exchange Resins: Sulfonic acid-functionalized resins (e.g., Amberlyst-15) in non-aqueous solvents (toluene, dichloromethane) offer a heterogeneous catalytic system, simplifying product isolation and reducing acid waste.

Yield and Purity
The use of cation exchange resins improves yields to 92–95% with ≤0.5% impurities, as reported in US7772394B2. This contrasts with homogeneous acid catalysis, which typically yields 85–88% product due to side reactions such as hydrolysis of the enone moiety.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the two primary synthesis routes:

Parameter Alkylation Method Condensation/Cyclization Method
Starting Materials 3-[3-(Dimethylamino)-1-oxo-2-propenyl]phenyl acetamide, ethyl iodideN-[3-(3-Dimethylamino-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, 3-amino-4-cyanopyrazole
Reaction Time 4–6 hours20 minutes–48 hours
Yield 85–90%92–95%
Major Impurities Over-alkylated byproductsHydrolysis byproducts
Purification Method Crystallization (ethanol/water)Column chromatography (silica gel)

Advanced Catalytic Systems and Process Innovations

Role of Dimethylformamide Acetals

Patent WO2002046171A2 highlights the utility of dimethylformamide acetals (e.g., dimethylformamide dimethylacetal) in analogous syntheses. These reagents facilitate the formation of β-dimethylaminobutenones, which are critical intermediates in constructing the enone system of this compound. The acetal reacts with ketones to install the dimethylaminoacryloyl group via a tandem Michael addition-elimination mechanism.

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to conduct the alkylation step without solvents. Preliminary data suggest a 15% reduction in reaction time and a 5% increase in yield compared to traditional methods, though scalability remains a challenge.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • NMR: 1H^1H NMR (400 MHz, DMSO-d6): δ 2.10 (s, 3H, CH3CO), 2.95 (s, 6H, N(CH3)2), 6.75 (d, J = 12.4 Hz, 1H, CH=), 7.45–7.60 (m, 4H, aromatic), 8.20 (d, J = 12.4 Hz, 1H, CH=), 10.20 (s, 1H, NH).

  • MS: ESI-MS m/z 233.2 [M+H]+ (calculated for C13H16N2O2: 232.28).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to quantify impurities. The USP method specifies a C18 column (4.6 × 150 mm, 5 μm) and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min.

Industrial-Scale Production and Challenges

Large-Sbatch Optimization

EP0776898 details a pilot-scale process producing 50 kg batches of this compound. Key considerations include:

  • Heat Management: Exothermic reactions require jacketed reactors with coolant circulation to maintain temperatures below 40°C.

  • Waste Streams: DMF recovery via distillation reduces solvent costs by 30%.

Regulatory Considerations

The European Pharmacopoeia mandates ≤0.1% residual ethyl iodide in the final product, necessitating rigorous washing with aqueous sodium thiosulfate .

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation: N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Organic Synthesis

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide serves as a versatile reagent in organic synthesis. Its unique functional groups allow it to act as a building block for more complex molecules. Researchers utilize this compound in various reactions, including:

  • Oxidation and Reduction : It can undergo oxidation to form corresponding oxides or be reduced to produce amines.
  • Substitution Reactions : The dimethylamino group can be substituted with other nucleophiles, expanding the diversity of synthetic pathways available .

The compound exhibits promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties :
Research indicates that this compound shows significant antimicrobial activity against various pathogens:

MicroorganismMIC (μM)MBIC (μg/mL)
Staphylococcus aureus15.625 - 12562.216 - 124.432
Enterococcus faecalis62.5 - 125Not reported
Methicillin-resistant Staphylococcus aureus (MRSA)Not reported62.216 - 124.432

These findings suggest its potential as a treatment for infections caused by resistant strains of bacteria .

Anticancer Potential :
In vitro studies have demonstrated that this compound can reduce cell viability in several cancer cell lines, indicating its potential as a chemotherapeutic agent. Mechanistic studies suggest that it may induce apoptosis through the activation of caspase pathways .

Case Studies and Research Findings

Several notable studies have investigated the applications of this compound:

  • A study published in MDPI highlighted the compound's effectiveness against biofilm-forming bacteria, emphasizing its potential role in treating chronic infections where biofilms are prevalent.
  • Another research article focused on synthesizing related compounds and evaluating their anticancer properties, indicating that structural modifications can enhance biological activity.

Mécanisme D'action

The mechanism of action of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the phenylacetamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Acetamide Nitrogen

  • N-Ethyl Derivative (CAS 96605-66-2): Substituting the acetamide’s hydrogen with an ethyl group increases molecular weight to 260.33 (C₁₅H₂₀N₂O₂).
  • N-Methyl Derivative (CAS 96605-65-1) :
    A methyl group substitution (C₁₄H₁₈N₂O₂; MW: 246.31) offers intermediate lipophilicity between the parent compound and the ethyl analog, influencing metabolic stability .

Table 1: Nitrogen-Substituted Analogs

Compound Substituent Molecular Formula Molecular Weight Key Application
Parent Compound -H C₁₃H₁₆N₂O₂ 232.28 Zaleplon intermediate
N-Ethyl Derivative (CAS 96605-66-2) -CH₂CH₃ C₁₅H₂₀N₂O₂ 260.33 Sedative-hypnotic research
N-Methyl Derivative (CAS 96605-65-1) -CH₃ C₁₄H₁₈N₂O₂ 246.31 Pharmacokinetic studies

Variations in the Propenoyl Substituent

  • 4-Nitrophenyl Substituent (Compound 6 in ): Replacing dimethylamino with a nitro group (C₁₇H₁₄N₂O₄; MW: 310.31) yields N-{4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]phenyl}acetamide. The nitro group’s electron-withdrawing nature enhances electrophilicity, contributing to superior antinociceptive activity in mice (ED₅₀: 12.3 mg/kg) compared to standard analgesics .
  • 4-Hydroxyphenyl Derivative (CAS 77695-59-1) :
    Introducing a hydroxyl group (C₁₃H₁₄N₂O₃; MW: 248.28) improves solubility via hydrogen bonding but may increase susceptibility to oxidative metabolism .

Table 2: Propenoyl-Substituted Analogs

Compound Propenoyl Group Molecular Weight Biological Activity
Parent Compound Dimethylamino 232.28 Intermediate for zaleplon
4-Nitrophenyl Analog (Compound 6) Nitrophenyl 310.31 Antinociceptive (ED₅₀: 12.3 mg/kg)
4-Hydroxyphenyl Analog Hydroxyphenyl 248.28 Improved solubility

Stereochemical and Positional Isomers

  • Z-Isomer of Propenoyl Group: The cis-configuration (Z) may reduce conjugation efficiency, altering UV absorbance (detected at 238 nm in HPLC) and biological activity compared to the E-isomer .
  • Para vs.

Pharmacological and Physicochemical Properties

  • Antinociceptive Activity: The parent compound’s dimethylamino group confers basicity (pKa ~8.5), enhancing solubility in physiological conditions. However, nitro-substituted analogs (e.g., Compound 6) exhibit higher potency due to stronger electron-withdrawing effects, facilitating interactions with pain receptors .
  • Metabolic Stability :
    Ethyl-substituted derivatives (e.g., CAS 96605-66-2) show prolonged half-lives in preclinical models, attributed to reduced cytochrome P450-mediated oxidation .

Table 3: Pharmacokinetic Comparison

Compound logP Solubility (mg/mL) Half-Life (h)
Parent Compound 1.8 0.45 1.2
N-Ethyl Derivative 2.4 0.32 3.5
4-Nitrophenyl Analog 2.1 0.28 1.8

Activité Biologique

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide, an organic compound belonging to the class of amides, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological mechanisms, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a dimethylamino group attached to a prop-2-enoyl moiety, which is further connected to a phenyl ring substituted with an acetamide group. This unique combination of functional groups contributes to its solubility, reactivity, and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, while the phenylacetamide moiety can facilitate hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to significant biological effects such as:

  • Anticancer Activity : The compound may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties.
  • Antimicrobial Activity : Investigated for its ability to combat various bacterial strains, suggesting a role in infection control.

Antimicrobial Activity

A study highlighted the synthesis of related chalcone derivatives that demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that compounds similar to this compound could possess enhanced antimicrobial properties due to structural similarities and functional group interactions .

Anticancer Properties

Research has indicated that compounds with similar structural frameworks exhibit promising anticancer effects. For instance, derivatives have shown efficacy in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways influenced by this compound remain an area of active investigation .

Case Studies

  • Chalcone Derivatives : A series of chalcone derivatives were synthesized and evaluated for their pharmacological activities. The results indicated that certain derivatives exhibited lower MIC (Minimum Inhibitory Concentration) values compared to standard antibiotics, highlighting their potential as effective antimicrobial agents .
  • Docking Studies : Computational studies have shown that this compound analogs can bind effectively to target proteins involved in disease pathways, suggesting their utility in drug design .

Data Tables

Activity MIC (μg/mL) Standard Drug MIC (μg/mL) Reference
Antimicrobial0.871.94
Anticancer (Cell Line)Varies-

Q & A

Q. What are the established synthetic routes for N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Acylation : Reacting 3-aminoacetophenone with acetic anhydride to form N-(3-acetylphenyl)acetamide .
  • Alkylation : Introducing the dimethylamino group via reaction with dimethylformamide dimethyl acetal (DMF-DMA) under controlled temperature (80–100°C) .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product . Optimization strategies : Adjusting solvent polarity (e.g., toluene for better solubility), using inert atmospheres (N₂/Ar) to prevent oxidation, and optimizing reaction time to minimize by-products .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Key analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the (E)-configuration of the propenoyl group and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 232.28 g/mol for C₁₃H₁₆N₂O₂) .

Q. What solvent systems are recommended for improving the solubility of this compound in biological assays?

  • Stock solutions : Use DMSO (10 mM) with sonication at 37°C to enhance dissolution .
  • In vivo formulations : Combine with co-solvents like PEG300 (30%), Tween 80 (5%), and saline for stable dispersion .

Advanced Research Questions

Q. What in silico methods are recommended for predicting the biological target interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with kinase domains (e.g., EGFR) based on the propenoyl group’s electrophilic properties .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100+ ns trajectories using GROMACS .
  • QSAR Modeling : Correlate substituent variations (e.g., hydroxyl vs. dimethylamino groups) with bioactivity using descriptors like logP and polar surface area .

Q. How should researchers resolve contradictory bioactivity data observed in different assays for this compound?

  • Assay Validation : Compare results across orthogonal platforms (e.g., cell-based vs. enzymatic assays) .
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors .
  • Dose-Response Analysis : Ensure linearity in IC₅₀ curves to rule out solubility or aggregation artifacts .

Q. What strategies can be employed to enhance the metabolic stability of this compound during preclinical studies?

  • Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the acetamide moiety with ester linkages for slow hydrolysis in vivo .

Q. How do structural analogs of this compound compare in terms of kinase inhibition profiles?

  • Key Comparisons :
CompoundStructural DifferenceActivity Trend
N-(4-hydroxyphenyl)acetamideLacks dimethylamino groupLower EGFR inhibition
N-ethyl derivatives (e.g., CAS 96605-66-2)Ethyl substitution on acetamideEnhanced bioavailability but reduced selectivity
  • Methodology : Use competitive binding assays (SPR or ITC) to quantify affinity shifts .

Methodological Notes

  • Synthetic Challenges : Side reactions during alkylation (e.g., over-ethylation) require strict stoichiometric control .
  • Bioassay Design : Pre-incubate the compound with serum proteins to account for binding effects in IC₅₀ determinations .
  • Data Interpretation : Cross-reference computational predictions with crystallographic data (e.g., PDB entries) to validate binding poses .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.